molecular formula C22H25ClF6N2O B11505694 N-[1-(2-Adamantan-1-yl-ethylamino)-2,2,2-trifluoro-1-trifluoromethyl-ethyl]-4-chloro-benzamide

N-[1-(2-Adamantan-1-yl-ethylamino)-2,2,2-trifluoro-1-trifluoromethyl-ethyl]-4-chloro-benzamide

Cat. No.: B11505694
M. Wt: 482.9 g/mol
InChI Key: FPTMJNUXEZOYFM-UHFFFAOYSA-N
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Description

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-CHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a hexafluoropropane group, and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of adamantane with ethylamine to form an adamantane-ethylamine intermediate. This intermediate is then reacted with hexafluoropropane under controlled conditions to introduce the hexafluoropropane group. Finally, the resulting compound is reacted with 4-chlorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or adamantane moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-CHLOROBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving molecular interactions and binding assays.

    Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-CHLOROBENZAMIDE exerts its effects involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the hexafluoropropane group can enhance the compound’s stability and bioavailability. The chlorobenzamide group may interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar benzamide structure but different substituents.

    2-Hydroxy-2-methylpropiophenone: Shares some structural similarities but differs in functional groups and applications.

    Cyclopropanecarboxylic acid: Another compound with a complex structure used in various chemical applications.

Uniqueness

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-CHLOROBENZAMIDE is unique due to its combination of an adamantane moiety, hexafluoropropane group, and chlorobenzamide group. This unique structure imparts specific properties, such as high stability, potential for specific molecular interactions, and versatility in various applications.

Properties

Molecular Formula

C22H25ClF6N2O

Molecular Weight

482.9 g/mol

IUPAC Name

N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C22H25ClF6N2O/c23-17-3-1-16(2-4-17)18(32)31-20(21(24,25)26,22(27,28)29)30-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15,30H,5-12H2,(H,31,32)

InChI Key

FPTMJNUXEZOYFM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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